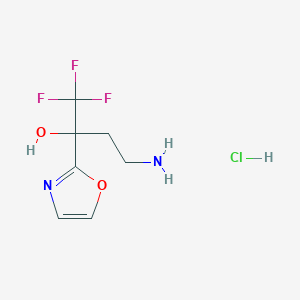
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride is a chemical compound with the molecular formula C7H9F3N2O2·HCl. It is a derivative of butanol, featuring a trifluoromethyl group, an oxazole ring, and an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride typically involves multiple steps. One common method starts with the reaction of 1,1,1-trifluoro-2-butanone with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxazole ring can produce various reduced forms of the compound .
Applications De Recherche Scientifique
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxazole ring contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1,1,1-trifluoro-3-buten-2-one: This compound shares the trifluoromethyl and amino groups but differs in the presence of a butenone structure instead of an oxazole ring.
1,1,1-Trifluoro-2-propanol: Similar in having a trifluoromethyl group, but it lacks the oxazole ring and amino group.
Uniqueness
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride is unique due to its combination of a trifluoromethyl group, an oxazole ring, and an amino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2.ClH/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5;/h3-4,13H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKWVTXPRKRWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(CCN)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
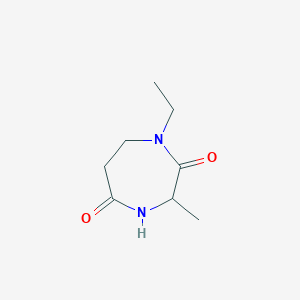
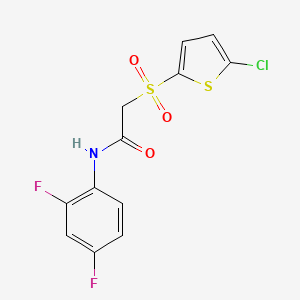
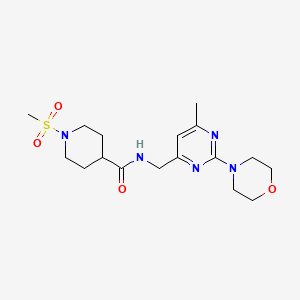
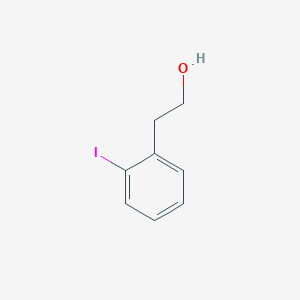
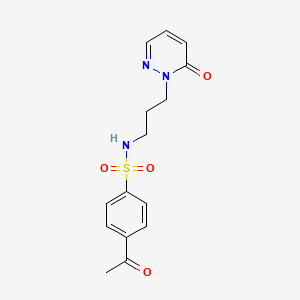
![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)
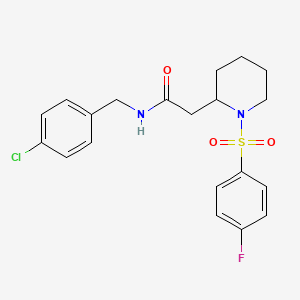
![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)
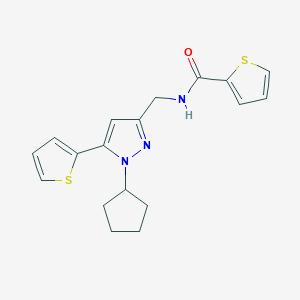
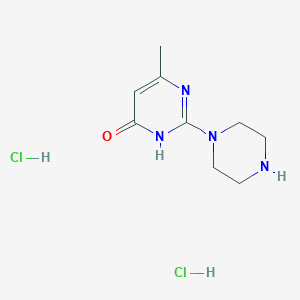
![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2516829.png)
![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)
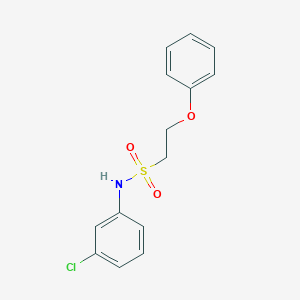
![N-benzyl-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2516832.png)
